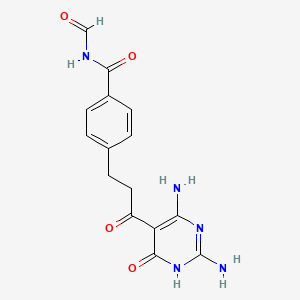
4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)-N-formylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)-N-formylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)-N-formylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-diamino-6-oxo-1,6-dihydropyrimidine with a suitable aldehyde to form an intermediate, which is then further reacted with a benzamide derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to ensure the compound meets the required standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)-N-formylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon (for hydrogenation reactions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Applications De Recherche Scientifique
4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)-N-formylbenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of 4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)-N-formylbenzamide involves its interaction with specific molecular targets. In the context of its antiparasitic activity, the compound inhibits the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD), which is essential for the growth of Trypanosomatidae. By binding to the active site of the enzyme, the compound disrupts the folate metabolism pathway, leading to the inhibition of parasite growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzoic Acid: This compound shares a similar pyrimidine structure but differs in the substituents on the benzamide moiety.
N-(4-{[3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)propylcarbamoylmethylsulfanyl]acetyl)amino}phenyl)carbonyl]-L-glutamic acid: Another related compound with additional functional groups that enhance its biological activity.
Uniqueness
The uniqueness of 4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)-N-formylbenzamide lies in its specific structural features that confer distinct biological activities.
Propriétés
Formule moléculaire |
C15H15N5O4 |
|---|---|
Poids moléculaire |
329.31 g/mol |
Nom IUPAC |
4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]-N-formylbenzamide |
InChI |
InChI=1S/C15H15N5O4/c16-12-11(14(24)20-15(17)19-12)10(22)6-3-8-1-4-9(5-2-8)13(23)18-7-21/h1-2,4-5,7H,3,6H2,(H,18,21,23)(H5,16,17,19,20,24) |
Clé InChI |
HWTHIVGJPGIWHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)N)C(=O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


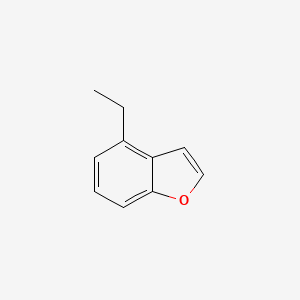
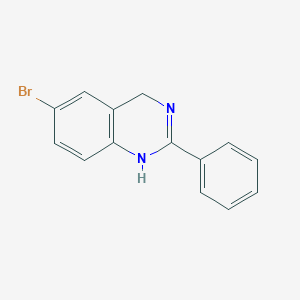
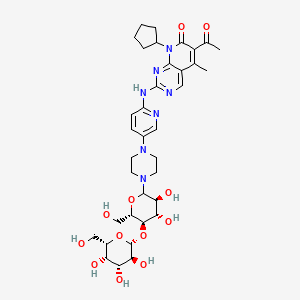

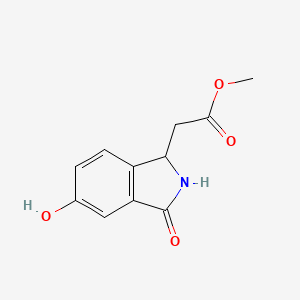


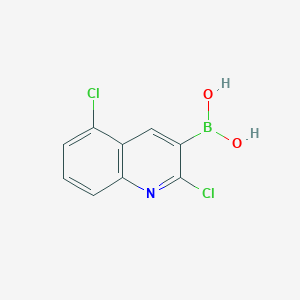

![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13855092.png)
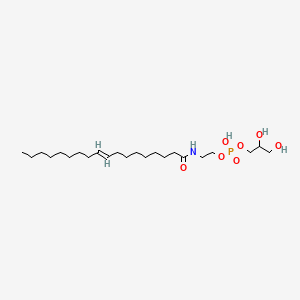
![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)
![(2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13855113.png)
